Ethyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate
Description
Ethyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is a brominated benzofuran derivative with a molecular formula of C₁₆H₁₇BrO₅ and a molecular weight of 369.21 g/mol . The compound features a benzofuran core substituted at positions 5 and 4. The 5-position is esterified with a 2-methylpropanoyl (isobutyryl) group, while the 6-position is brominated. The 3-position contains an ethyl ester, and the 2-position is methyl-substituted.
Properties
IUPAC Name |
ethyl 6-bromo-2-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO5/c1-5-20-16(19)14-9(4)21-12-7-11(17)13(6-10(12)14)22-15(18)8(2)3/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATFDJNJBNHFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C(C)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of a bromo substituent and an ester functional group contributes to its unique chemical reactivity.
Molecular Formula: CHBrO
Molecular Weight: 335.20 g/mol
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. A study highlighted the synthesis of benzofuran derivatives and their evaluation against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria .
Antiviral Activity
Recent investigations into the antiviral properties of benzofuran derivatives have demonstrated their potential as inhibitors of viral replication. For instance, molecular docking studies suggest that certain derivatives can effectively bind to key viral proteins, potentially obstructing their function. This is particularly relevant in the context of emerging viral threats such as SARS-CoV-2 .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity: Compounds in this class may inhibit enzymes critical for bacterial cell wall synthesis or viral replication.
- Disruption of Membrane Integrity: The lipophilic nature of benzofuran derivatives suggests they could integrate into bacterial membranes, leading to increased permeability and cell death.
Pharmacokinetic Properties
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound. Recent studies have employed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to assess the viability of such compounds in clinical applications. Preliminary results indicate favorable absorption profiles with low toxicity levels .
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial properties .
Case Study 2: Antiviral Screening
Another study evaluated the antiviral activity against influenza virus strains using various benzofuran derivatives. This compound exhibited significant inhibition rates at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent for viral infections .
Scientific Research Applications
Antibacterial Activity
Research has indicated that compounds similar to Ethyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate exhibit antibacterial properties. A patent describes the synthesis of various derivatives that demonstrate effectiveness against bacterial strains, suggesting potential for developing new antibacterial agents .
Anti-inflammatory Effects
Studies on related benzofuran derivatives have shown promising anti-inflammatory effects. For instance, compounds that share structural similarities with this compound have been evaluated in models of inflammatory bowel disease, demonstrating reduced inflammation and improved histological scores in treated subjects .
Antioxidant Properties
The antioxidant capacity of benzofuran derivatives has been explored, indicating that these compounds can mitigate oxidative stress in cellular models. This property is crucial for developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases .
Data Tables
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of related compounds derived from the benzofuran framework. The results showed that several derivatives exhibited significant inhibition of bacterial growth, particularly against Gram-positive bacteria. This suggests that this compound could be further investigated as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment involving mice with induced colitis, treatment with a related compound resulted in a statistically significant reduction in inflammatory markers compared to the control group. The histological analysis revealed marked improvements in tissue integrity and reduced immune cell infiltration, highlighting the therapeutic potential of benzofuran derivatives in managing inflammatory conditions.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from adjacent substituents.
Ester Hydrolysis and Transesterification
The ethyl ester and isobutyryloxy groups are susceptible to hydrolysis or alcoholysis under acidic/basic conditions.
Aromatic Ring Modifications
Electrophilic substitution is hindered due to electron-withdrawing groups, but directed metalation strategies enable functionalization.
Reduction and Oxidation Reactions
The compound’s carbonyl groups and bromine atom participate in redox processes.
Cycloaddition and Ring-Opening Reactions
The furan ring can participate in Diels-Alder reactions under controlled conditions.
Key Structural Influences on Reactivity
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Bromine Substituent : Directs electrophilic substitution to position 4 or 7 but primarily acts as a leaving group in SNAr .
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Ester Groups : Provide sites for hydrolysis, transesterification, and reduction. Steric bulk from the isobutyryloxy group slows certain reactions.
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Methyl Group at Position 2 : Electron-donating effect mildly activates the ring but contributes to steric hindrance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzofuran derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Key Comparative Insights
Bromination at position 6 is a common feature, but substituents at position 5 dictate functional divergence. For example, the cinnamyloxy group in introduces aromaticity, whereas the fluorophenyl-oxoethoxy group in adds polarizability.
Molecular Weight and Complexity :
- The target compound (369.21 g/mol) is smaller and less complex than derivatives like the nitro-substituted analog (510.68 g/mol) , which may favor better pharmacokinetic profiles.
Synthetic Pathways :
- The target compound likely derives from esterification of a hydroxylated benzofuran precursor, as seen in ’s methodology for halogenation and methylation . In contrast, compounds with phenylpropenyl or fluorophenyl groups require additional coupling steps .
Biological Activity Trends: Brominated benzofurans generally exhibit lower cytotoxicity than non-brominated precursors, as noted in . However, substituent-specific effects (e.g., isobutyryl vs. cinnamyl) may modulate this trend.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
